5-Chloro-2-nitrobenzenecarboximidamide
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Overview
Description
5-Chloro-2-nitrobenzenecarboximidamide is an organic compound with the molecular formula C7H6ClN3O2. It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with a chlorine atom at the 5-position and a nitro group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitrobenzenecarboximidamide typically involves the nitration of 5-chlorobenzene-1,2-diamine followed by the introduction of the carboximidamide group. One common method starts with 5-chlorobenzene-1,2-diamine, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzene-1,2-diamine. This intermediate is then reacted with cyanamide under acidic conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carboximidamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Chloro-2-aminobenzenecarboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Chloro-2-nitrobenzoic acid.
Scientific Research Applications
5-Chloro-2-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a precursor for drugs with antimicrobial or anticancer properties is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitrobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of enzyme activity. Additionally, the carboximidamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, further contributing to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitroaniline: Similar structure but lacks the carboximidamide group.
2-Nitrobenzenecarboximidamide: Similar structure but lacks the chlorine atom.
5-Chloro-2-aminobenzenecarboximidamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-Chloro-2-nitrobenzenecarboximidamide is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
5-chloro-2-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3H,(H3,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZCITJTGWMHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=N)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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